molecular formula C22H20N2O5 B1679258 Reglitazar CAS No. 170861-63-9

Reglitazar

Cat. No. B1679258
M. Wt: 392.4 g/mol
InChI Key: QBQLYIISSRXYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reglitazar, also known as JTT-501;  PNU-182716;  PNU-716, FK-614;  Reglixane, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of diabetes. JTT-501 reverses hypertriglyceridemia in Zucker fatty and ventromedial hypothalamus-lesioned obese rats. JTT-501 rapidly stimulates glucose disposal rates by enhancing insulin signal transduction in skeletal muscle.JTT-501 improves insulin resistance in genetic and non-genetic insulin-resistant models.

Mechanism Of Action

Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha.

properties

CAS RN

170861-63-9

Product Name

Reglitazar

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione

InChI

InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25)

InChI Key

QBQLYIISSRXYKL-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

Appearance

Solid powder

Other CAS RN

170861-63-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Reglitazar;  JTT-501;  PNU-182716;  PNU-716;  JTT501;  PNU182716;  PNU716;  FK-614;  FK614;  Reglixane.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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